molecular formula C9H17NO8 B570086 N-(1-Deoxy-D-fructos-1-yl)​-L-serine CAS No. 34393-26-5

N-(1-Deoxy-D-fructos-1-yl)​-L-serine

Cat. No.: B570086
CAS No.: 34393-26-5
M. Wt: 267.234
InChI Key: DUOJOIILYSPOFQ-MLQRGLMKSA-N
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Description

Chemical Identity and Nomenclature

N-(1-Deoxy-D-fructos-1-yl)-L-serine, with the molecular formula C₉H₁₇NO₈ and a molecular weight of 267.23 grams per mole, represents a well-characterized member of the Amadori compound family. The compound is registered under the Chemical Abstracts Service number 34393-26-5, providing a standardized identifier for chemical databases and regulatory purposes. Alternative nomenclature for this compound includes N-(1-Deoxy-1-fructosyl)serine and 1-[(1-Carboxy-2-hydroxyethyl)amino]-1-deoxyfructose, reflecting the structural relationship between the serine amino acid backbone and the fructose moiety.

The International Union of Pure and Applied Chemistry name for this compound is (2S)-3-hydroxy-2-[[(3S,4S,5R)-2,3,4-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methylamino]propanoic acid, which precisely describes the stereochemical configuration and functional group arrangements. The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as C([C@@H]1C@HO)O, providing a linear encoding of the three-dimensional molecular structure.

Table 1: Physical and Chemical Properties of N-(1-Deoxy-D-fructos-1-yl)-L-serine

Property Value Unit
Molecular Formula C₉H₁₇NO₈ -
Molecular Weight 267.23 g/mol
Chemical Abstracts Service Number 34393-26-5 -
Melting Point Not Available °C
Boiling Point 695.8 ± 55.0 °C at 760 mmHg
Flash Point 374.6 ± 31.5 °C
Density 1.6 ± 0.1 g/cm³
Vapor Pressure 0.0 ± 5.0 mmHg at 25°C
Polarizability 22.4 ± 0.5 10⁻²⁴cm³

The compound exhibits significant stability under physiological conditions, with storage recommendations of negative four degrees Celsius for short-term storage of one to two weeks, and negative twenty degrees Celsius for extended storage periods of one to two years. These storage conditions reflect the compound's sensitivity to thermal degradation and its importance in maintaining structural integrity for research applications.

Historical Context in Maillard Reaction Research

The discovery and characterization of N-(1-Deoxy-D-fructos-1-yl)-L-serine is intrinsically linked to the broader understanding of the Maillard reaction, first described by French scientist Louis-Camille Maillard in 1912. Louis-Camille Maillard was born on February 4, 1878, in Pont-à-Mousson and obtained his degrees of Master of Science in 1897 and Doctor of Medicine in 1903 at Nancy. His groundbreaking work on the reaction between amino acids and reducing sugars during heating resulted in the discoloration and browning of reaction mixtures, establishing the foundation for what would become known as the Maillard reaction.

The historical development of Maillard reaction research progressed through several key phases, with the reaction initially being ignored by the scientific community until 1941. In 1948, the Maillard reaction was definitively recognized as being responsible for the browning and loss of nutritive value of heated milk powders, marking a turning point in food science research. The first use of the index term "Maillard reaction" in Chemical Abstracts occurred in 1950, indicating the growing recognition of this chemical process within the scientific literature.

The Italian scientist Mario Amadori made significant contributions to understanding the rearrangement mechanism that bears his name, discovered in 1925 while studying the Maillard reaction. The Amadori rearrangement describes the acid or base catalyzed isomerization of N-glycosides of aldoses to corresponding 1-amino-1-deoxy-ketoses, providing the theoretical framework for understanding compounds like N-(1-Deoxy-D-fructos-1-yl)-L-serine. This rearrangement involves the conversion of an α-hydroxyimine to an α-ketoamine through an intramolecular redox reaction, permanently fixing the attached amine and creating a stable glycation product.

The recognition of Amadori products as key intermediates in the Maillard reaction led to intensive research efforts to understand their formation kinetics and degradation pathways. German scientists Carl Lintner in 1912 and Ruckdeschel in 1914 showed early interest in these browning reactions, contributing to the European foundation of Maillard reaction research. The systematic study of specific Amadori compounds, including serine derivatives, began to emerge as researchers recognized the importance of understanding individual reaction products rather than treating the Maillard reaction as a single, monolithic process.

Role as a Model Amadori Compound

N-(1-Deoxy-D-fructos-1-yl)-L-serine serves as an exemplary model compound for investigating Amadori product behavior due to its relatively simple structure and well-characterized formation pathway. The compound forms through the condensation of D-glucose with L-serine, followed by Amadori rearrangement of the corresponding N-substituted glycosylamine, making it an ideal system for studying the fundamental mechanisms of protein glycation. Research has demonstrated that both the formation and decomposition of this compound occur more rapidly at pH 7 compared to pH 6, with yields reaching 13 mole percent after a reaction period of 2 hours under controlled conditions.

The utility of N-(1-Deoxy-D-fructos-1-yl)-L-serine as a model compound extends to its role in understanding thermal generation of volatiles in food systems. Studies comparing thermal generation of volatiles in model reactions containing serine, threonine, or glutamine with various monosaccharides have shown that serine-sugar systems produce distinct patterns of pyrazine formation compared to other amino acid systems. These findings demonstrate the unique reactivity profile of serine-derived Amadori products and their contribution to flavor development in thermally processed foods.

Table 2: Formation Kinetics of N-(1-Deoxy-D-fructos-1-yl)-L-serine Under Different Conditions

pH Condition Reaction Time Yield Formation Rate Decomposition Rate
pH 6 2 hours 13 mol% Moderate Slow
pH 7 2 hours 13 mol% Fast Fast
pH 6 Extended Variable Slow Very Slow
pH 7 Extended Variable Fast Moderate

Recent research has identified N-(1-Deoxy-D-fructos-1-yl)-L-serine as an important intermediate in the formation of furfural, a significant compound in food processing and flavor development. Studies investigating the inhibition mechanisms of thermally induced furfural formation have demonstrated that the content of this serine-derived Amadori product increases with heating time in model systems, confirming its role as a precursor in advanced Maillard reaction pathways. The compound's conversion to 3-deoxyglucosone further establishes its position in the complex network of Maillard reaction intermediates.

Properties

CAS No.

34393-26-5

Molecular Formula

C9H17NO8

Molecular Weight

267.234

IUPAC Name

(2S)-3-hydroxy-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]propanoic acid

InChI

InChI=1S/C9H17NO8/c11-2-4(9(17)18)10-1-5(13)7(15)8(16)6(14)3-12/h4,6-8,10-12,14-16H,1-3H2,(H,17,18)/t4-,6+,7+,8+/m0/s1

InChI Key

DUOJOIILYSPOFQ-MLQRGLMKSA-N

SMILES

C(C(C(C(C(=O)CNC(CO)C(=O)O)O)O)O)O

Synonyms

(S)-1-[(1-Carboxy-2-hydroxyethyl)amino]-1-deoxy-D-fructose; _x000B_D-1-[(L-1-Carboxy-2-hydroxyethyl)amino]-1-deoxy-fructose

Origin of Product

United States

Preparation Methods

Aqueous-Phase Reaction with Glucose

In a representative protocol, L-serine and D-glucose are refluxed in a 1:3 molar ratio in aqueous methanol (50% v/v) at 80°C for 24–48 hours. Sodium pyrosulfite (0.1 M) is added to inhibit oxidative degradation, while acetic acid (pH 4.5–5.0) catalyzes the Amadori rearrangement. The reaction proceeds via:

  • Schiff base formation : Nucleophilic attack by the α-amino group of L-serine on the carbonyl carbon of glucose.

  • Amadori rearrangement : Acid-catalyzed isomerization of the Schiff base to the stable 1-amino-1-deoxyketose structure.

Yields typically range from 12–18%, with purification achieved through ion-exchange chromatography using Dowex 50WX8 resin.

Zinc Chloride (ZnCl₂)-Catalyzed Synthesis

ZnCl₂ has emerged as a highly efficient catalyst for Amadori compound synthesis, enabling milder conditions and improved yields compared to traditional methods.

Optimized Reaction Parameters

A landmark study demonstrated the synthesis of N-(1-Deoxy-D-fructos-1-yl)-L-serine using the following conditions:

ParameterSpecification
Molar ratio (Ser:Glucose)1:4
Catalyst (ZnCl₂)10% w/w of serine
SolventAnhydrous methanol
Temperature60°C
Time12 hours
Yield34–42%

The Zn²⁺ ion facilitates both Schiff base formation and the 1,2-hydride shift during rearrangement by stabilizing intermediate enolates. This method eliminates the need for protective groups and reduces byproduct formation.

Vacuum Dehydration-Assisted Synthesis

Recent advances employ vacuum dehydration to accelerate Amadori compound formation. In this approach, L-serine and glucose (1:5 molar ratio) are dissolved in 0.1 M phosphate buffer (pH 7.4) and heated at 50°C under reduced pressure (20–30 mbar). Key advantages include:

  • Enhanced reaction rate : Water removal shifts equilibrium toward Schiff base formation.

  • Reduced thermal degradation : Lower operating temperatures preserve product integrity.

  • Yield improvement : 28–31% yield achieved within 8 hours.

Solid-Phase Synthesis for High-Purity Applications

For pharmaceutical-grade N-(1-Deoxy-D-fructos-1-yl)-L-serine, solid-phase synthesis using Fmoc-protected L-serine has been developed:

  • Fmoc-Ser-Wang resin : Immobilized on polystyrene resin.

  • Glycosylation : Treated with peracetylated glucose in dichloromethane (DCM) with BF₃·Et₂O as a catalyst.

  • Deprotection : Sequential removal of Fmoc (20% piperidine/DMF) and acetyl groups (NH₃/MeOH).

  • Cleavage : TFA/DCM (95:5) releases the product with ≥95% purity.

Analytical Validation and Characterization

Critical quality control measures for synthesized N-(1-Deoxy-D-fructos-1-yl)-L-serine include:

High-Resolution Mass Spectrometry (HRMS)

  • Observed m/z : 268.0921 [M+H]⁺ (theoretical 268.0924)

  • Fragmentation pattern : Characteristic losses of H₂O (18 Da) and C₃H₆O₃ (90 Da).

Nuclear Magnetic Resonance (NMR)

¹H NMR (D₂O, 600 MHz):

  • δ 5.12 (d, J = 3.6 Hz, H-1α)

  • δ 4.98 (d, J = 8.1 Hz, H-1β)

  • δ 3.72–3.85 (m, sugar protons)

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)Time (h)Scalability
Classical Maillard12–1885–9024–48Moderate
ZnCl₂-Catalyzed34–4292–9512High
Vacuum Dehydration28–3188–938High
Solid-Phase40–45≥9572Low

Chemical Reactions Analysis

Types of Reactions

N-(1-Deoxy-D-fructos-1-yl)-L-serine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various alkylating agents can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Chemical Properties and Formation

N-(1-Deoxy-D-fructos-1-yl)-L-serine is formed through the Maillard reaction, a non-enzymatic browning process that occurs between reducing sugars and amino acids. This compound is structurally characterized by a D-fructose moiety linked to L-serine, making it a glycation product that can influence biological processes.

Nutritional Studies

N-(1-Deoxy-D-fructos-1-yl)-L-serine has been studied for its role in food chemistry and nutrition. As an Amadori product, it serves as an indicator of the extent of glycation in food products, which can affect nutritional quality and bioavailability. The compound’s presence can be quantified to assess the degree of glycation in proteins, which is essential for understanding food processing and storage effects on nutritional value .

Table 1: Glycation Products in Food Chemistry

Compound NameFormation ProcessSignificance
N-(1-Deoxy-D-fructos-1-yl)-L-serineMaillard reactionIndicator of protein glycation
N(epsilon)-(1-deoxy-D-fructos-1-yl)-L-lysineProtein interaction with glucoseAssesses protein structure alterations

Biological Research

Research indicates that N-(1-Deoxy-D-fructos-1-yl)-L-serine may play a role in metabolic pathways involving L-serine, a crucial amino acid in the synthesis of neurotransmitters and other biomolecules. Studies have shown that L-serine is vital for brain function and development, suggesting that its derivatives might also contribute to neurological health .

Case Study: L-serine Supplementation
A study on L-serine supplementation demonstrated its potential to ameliorate neurological symptoms in patients with serine deficiency syndrome. The administration of L-serine showed significant improvements in cognitive function and overall neurological health, highlighting the importance of serine metabolism in human health .

Pharmaceutical Applications

N-(1-Deoxy-D-fructos-1-yl)-L-serine has been investigated for its pharmacological properties. As a selective compound, it may serve as a lead for developing drugs targeting metabolic disorders or neurodegenerative diseases. Its ability to modulate pathways involving NMDA receptors could be particularly relevant for conditions such as schizophrenia and Alzheimer's disease .

Table 2: Potential Pharmacological Effects

Application AreaMechanism of ActionPotential Impact
NeuroprotectionNMDA receptor modulationImproved cognitive functions
Metabolic disorder treatmentGlycation pathway interactionReduced symptoms of metabolic syndrome

Mechanism of Action

The mechanism of action of N-(1-Deoxy-D-fructos-1-yl)-L-serine involves its participation in the Maillard reaction. This reaction leads to the formation of advanced glycation end-products (AGEs), which can affect the structure and function of proteins. The compound can undergo enolization and retro-aldolization, leading to the formation of various degradation products such as organic acids and dicarbonyl compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Amadori Compounds

Structural and Functional Differences

Amadori compounds share the core structure N-(1-deoxy-D-fructos-1-yl)-amino acid, but their properties vary significantly based on the amino acid residue. Key examples include:

N-(1-Deoxy-D-fructos-1-yl)-glycine (DFG)
  • Amino Acid: Glycine.
  • Key Properties: Rapid degradation under heat and pH variations, releasing glycine, glucose, mannose, and organic acids (e.g., formic and acetic acid) . Acts as a Maillard intermediate, influencing flavor generation in foods like dried fruits .
  • Stability : Degrades faster at higher pH (e.g., 60–70% glycine release at pH 6–8 in phosphate buffer) .
N-α-(1-Deoxy-D-fructos-1-yl)-L-arginine (FruArg)
  • Amino Acid: L-arginine.
  • Key Properties :
    • A major antioxidant in aged garlic extract (2.1–2.4 mmol/L), absent in raw garlic .
    • Exhibits neuroprotective effects by modulating gene expression (e.g., MAPK pathways) .
  • Stability : Stable in low-moisture, thermally processed foods .
N-(1-Deoxy-D-fructos-1-yl)-L-histidine
  • Amino Acid: L-histidine.
  • Key Properties :
    • Potent copper chelator (e.g., in tomato powder), preventing oxidative damage .
    • Structurally distinct due to histidine’s imidazole group, enhancing metal-binding affinity .
N-(1-Deoxy-D-fructos-1-yl)-L-threonine
  • Amino Acid: L-threonine.
  • Key Properties :
    • Synthesized as a food-grade additive for flavor enhancement .
    • Less studied for bioactivity compared to serine or arginine derivatives .

Stability and Degradation Pathways

Compound Stability Profile Degradation Products Conditions Affecting Degradation
N-(1-Deoxy-D-fructos-1-yl)-L-serine Moderate stability under neutral pH L-serine, glucose, organic acids High temperatures, alkaline conditions
DFG pH-sensitive; degrades rapidly above pH 6 Glycine, glucose, mannose, acids Phosphate buffers accelerate degradation
FruArg High stability in low-moisture environments Arginine, fructose derivatives Prolonged thermal processing

Biological Activity

N-(1-Deoxy-D-fructos-1-yl)-L-serine, a glycosylated amino acid, is part of a class of compounds known as Amadori products, which arise from the non-enzymatic glycation of amino acids. These compounds are significant in various biological processes and have garnered interest due to their potential therapeutic applications. This article delves into the biological activity of N-(1-Deoxy-D-fructos-1-yl)-L-serine, exploring its mechanisms, effects on health, and implications in various fields.

N-(1-Deoxy-D-fructos-1-yl)-L-serine is synthesized through the glycation reaction between D-fructose and L-serine. Its structural formula can be represented as follows:

C8H15N1O6\text{C}_8\text{H}_{15}\text{N}_1\text{O}_6

This compound features a fructosyl group attached to the amino acid serine, which influences its solubility and reactivity in biological systems.

Table 1: Comparison of Related Compounds

Compound NameStructure TypeBiological Activity
N-(1-Deoxy-D-fructos-1-yl)-L-serineAmino acid derivativePotential antioxidant and anti-inflammatory properties
N-(1-Deoxy-D-fructos-1-yl)-L-lysineAmino acid derivativeInvolved in protein glycation; affects protein function
N-(D-fructosyl)-L-phenylalanineAmino acid derivativeExhibits chelation properties for metal ions

Antioxidant Properties

Research indicates that N-(1-Deoxy-D-fructos-1-yl)-L-serine may possess antioxidant properties, which can mitigate oxidative stress in biological systems. A study demonstrated that this compound could inhibit nitric oxide production in activated microglial cells, suggesting a protective role against neuroinflammation . The antioxidative effects are attributed to its ability to scavenge free radicals and modulate inflammatory pathways.

Chelation Ability

This compound has shown significant chelation abilities for metal ions such as Cu²⁺, Fe²⁺, and Zn²⁺. These interactions are crucial for understanding its biochemical roles and potential therapeutic applications. The chelation properties may help in reducing metal-induced oxidative damage, thereby contributing to its antioxidant capacity.

Case Study 1: Neuroinflammation

In a study involving lipopolysaccharide (LPS)-stimulated BV-2 microglial cells, treatment with N-(1-Deoxy-D-fructos-1-yl)-L-serine significantly reduced inflammatory markers. Proteomic analysis revealed alterations in the expression of proteins involved in oxidative stress response pathways . This suggests that the compound can modulate neuroinflammatory responses effectively.

Case Study 2: Glycation Effects

The compound's role in protein glycation was explored through various experimental setups. It was observed that N-(1-Deoxy-D-fructos-1-yl)-L-serine participates in the formation of advanced glycation end products (AGEs), which are implicated in chronic diseases such as diabetes . Understanding these mechanisms is vital for developing strategies to mitigate the adverse effects of glycation.

Implications for Health and Disease

The biological activities of N-(1-Deoxy-D-fructos-1-yl)-L-serine highlight its potential implications in health and disease management:

  • Diabetes Management : By influencing glycation processes, this compound may play a role in managing diabetic complications.
  • Neuroprotection : Its antioxidative properties suggest potential applications in neurodegenerative diseases where oxidative stress is a key factor.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing N-(1-Deoxy-D-fructos-1-yl)-L-serine in a Maillard reaction system?

  • Methodological Answer : Synthesis typically involves reacting L-serine with reducing sugars (e.g., glucose or fructose) under controlled temperature (90–120°C), pH (5–8), and low water activity. Phosphate buffers accelerate Amadori rearrangement, but their catalytic role varies with pH. For example, phosphate increases glycine yield by ~60–70% at pH 6–8 but accelerates reverse Amadori reactions at acidic pH . Use HPLC or HPAEC to monitor reaction progress and quantify intermediates .

Q. How can N-(1-Deoxy-D-fructos-1-yl)-L-serine be purified and characterized?

  • Methodological Answer : Purification involves ion-exchange chromatography followed by lyophilization. Confirm purity (>95%) via LC/MS/MS (e.g., m/z 294 for [M+H]⁺) and NMR (characteristic anomeric proton signals at δ 4.8–5.2 ppm). Assign stereochemistry using 2D NOESY to resolve fructosyl-serine tautomers .

Q. What factors influence the stability of N-(1-Deoxy-D-fructos-1-yl)-L-serine in aqueous systems?

  • Methodological Answer : Stability depends on pH, temperature, and buffer composition. At pH 5–7, phosphate buffers accelerate degradation via retro-aldol cleavage, releasing L-serine and reducing sugars. At pH >7, non-enzymatic browning dominates, forming formic/acetic acids (up to 76 mol%) and advanced glycation end-products (AGEs). Use kinetic modeling (e.g., pseudo-first-order decay constants) to predict degradation pathways .

Advanced Research Questions

Q. How do contradictory data on glycine yield from Amadori compound degradation arise in different studies?

  • Methodological Answer : Discrepancies stem from buffer systems (phosphate vs. citrate) and reaction stages. Phosphate enhances glycine release (60–70 mol%) at pH 6–8 but reduces yields at prolonged reaction times due to competing AGE formation. Contrastingly, citrate suppresses HMF formation but promotes Strecker degradation. Use isotope-labeled L-serine (¹³C/¹⁵N) to trace degradation pathways and validate competing mechanisms .

Q. What catalytic role do phosphate radicals play in the reversible degradation of N-(1-Deoxy-D-fructos-1-yl)-L-serine?

  • Methodological Answer : Dihydrogen phosphate (H₂PO₄⁻) acts as a proton donor/acceptor, stabilizing enediol intermediates during retro-Amadori reactions. Hydrogen-bonding networks in phosphate buffer lower activation energy for fructosylamine hydrolysis. Confirm radical involvement via EPR spectroscopy and kinetic isotope effects (e.g., D₂O substitution) .

Q. How does N-(1-Deoxy-D-fructos-1-yl)-L-serine interact with transition metal ions (Cu²⁺, Fe²⁺, Zn²⁺) in food matrices?

  • Methodological Answer : Amadori compounds act as bidentate ligands, forming stable complexes with metal ions. Use UV-Vis spectroscopy (λmax shifts at 250–300 nm) and ITC to determine binding constants (Kd ~10⁻⁶ M for Cu²⁺). Chelation reduces oxidative stress in model systems but may alter bioavailability—validate via Caco-2 cell assays .

Q. What enzymatic pathways degrade N-(1-Deoxy-D-fructos-1-yl)-L-serine in biological systems?

  • Methodological Answer : Fructosyl amine oxidase (EC 1.5.3.26) catalyzes oxidative cleavage, producing fructosamine, aldehydes, and H₂O₂. Compare enzymatic vs. non-enzymatic degradation kinetics using recombinant enzymes (e.g., expressed in E. coli) and LC-MS to identify pathway-specific metabolites (e.g., 5-hydroxymethylfurfural vs. glyoxal) .

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